molecular formula C23H37BrN4O3 B13768233 Ammonium, diethyl((N-(3-hydroxy-2-pyridyl)methyl-N-phenylamino)ethyl)methyl-, bromide, dimethylcarbamate (ester), methanoate CAS No. 74203-53-5

Ammonium, diethyl((N-(3-hydroxy-2-pyridyl)methyl-N-phenylamino)ethyl)methyl-, bromide, dimethylcarbamate (ester), methanoate

Cat. No.: B13768233
CAS No.: 74203-53-5
M. Wt: 497.5 g/mol
InChI Key: XTOXOUGYKULAGY-UHFFFAOYSA-N
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Description

2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide is a complex organic compound with the molecular formula C23H37BrN4O3 and a molecular weight of 497.469 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide involves multiple stepsThe phenylazaniumyl group is then attached to the pyridine ring, and the final step involves the addition of the methanolate and bromide ions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include bromine, methanol, and various organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating gastrointestinal disorders.

    Industry: Utilized in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as relaxation of smooth muscles and inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Hyoscine butylbromide: Another compound with similar antispasmodic properties.

    Atropine: Shares some pharmacological effects but differs in structure and specific applications.

Uniqueness

2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium; methanolate; bromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

74203-53-5

Molecular Formula

C23H37BrN4O3

Molecular Weight

497.5 g/mol

IUPAC Name

2-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-phenylazaniumyl]ethyl-diethyl-methylazanium;methanolate;bromide

InChI

InChI=1S/C22H33N4O2.CH3O.BrH/c1-6-26(5,7-2)17-16-25(19-12-9-8-10-13-19)18-20-21(14-11-15-23-20)28-22(27)24(3)4;1-2;/h8-15H,6-7,16-18H2,1-5H3;1H3;1H/q+1;-1;

InChI Key

XTOXOUGYKULAGY-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CC[NH+](CC1=C(C=CC=N1)OC(=O)N(C)C)C2=CC=CC=C2.C[O-].[Br-]

Origin of Product

United States

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